

Carcinogenicity of 4-Chlorotoluene: A Comparative Guide

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Compound of Interest

Compound Name: 4-Chlorotoluene

Cat. No.: B122035

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current carcinogenicity classification of **4-Chlorotoluene** (p-chlorotoluene), presenting data from leading international and national health organizations. Due to the limited direct evidence for **4-Chlorotoluene**, this guide also includes comparative data on its structural isomers and related chlorinated toluenes to offer a broader context for risk assessment and experimental design.

Carcinogenicity Classification

There is a consensus among major regulatory bodies that there is inadequate evidence to classify **4-Chlorotoluene** with respect to its carcinogenicity. The U.S. Environmental Protection Agency (EPA) places it in "Group D: Not Classifiable as to Human Carcinogenicity"[1][2]. Similarly, both the International Agency for Research on Cancer (IARC) and the U.S. National Toxicology Program (NTP) have not evaluated or listed **4-Chlorotoluene** in their reports on carcinogens[3].

For regulatory purposes, such as establishing a Lifetime Health Advisory, the U.S. EPA utilizes data from the isomer 2-Chlorotoluene due to the lack of specific data for the 4-chloro isomer and the assumption of similar metabolic and toxicological profiles[1].

The following table summarizes the carcinogenicity classifications from key organizations for **4-Chlorotoluene** and related compounds.

Compound	CAS Number	IARC Classification	NTP Classification	U.S. EPA Classification
4-Chlorotoluene	106-43-4	Not Assessed	Not Listed	Group D: Not classifiable as to human carcinogenicity[1]
2-Chlorotoluene	95-49-8	Not Assessed	Not Listed	Group D: Not classifiable as to human carcinogenicity[2]
Toluene	108-88-3	Group 3: Not classifiable as to its carcinogenicity to humans[4]	Not Listed	Group D: Not classifiable as to human carcinogenicity[4]
Benzyl Chloride	100-44-7	Group 2A: Probably carcinogenic to humans	Reasonably anticipated to be a human carcinogen	Group B2: Probable human carcinogen
Benzal Chloride	98-87-3	Group 2B: Possibly carcinogenic to humans	Reasonably anticipated to be a human carcinogen	No Data
Benzotrichloride	98-07-7	Group 2A: Probably carcinogenic to humans	Reasonably anticipated to be a human carcinogen	Group B2: Probable human carcinogen

Experimental Data on 4-Chlorotoluene and Related Compounds

The available experimental data on the carcinogenicity of **4-Chlorotoluene** is limited. The primary findings from genotoxicity and animal studies are summarized below, along with data

for related compounds to provide a comparative perspective.

Compound	Assay Type	Species/Strain	Route of Administration	Key Findings
4-Chlorotoluene	Ames Test	S. typhimurium	In vitro	Negative for mutagenicity with and without metabolic activation[3][5].
90-Day Gavage Study	Rat	Oral	Histopathological effects on the liver, kidney, and adrenal cortex at the highest dose (800 mg/kg)[5]. No evidence of carcinogenicity was reported in this sub-chronic study.	
2-Chlorotoluene	Sub-chronic Oral Study	Rat	Gavage	A No-Observed-Adverse-Effect Level (NOAEL) of 20 mg/kg/day was identified[2]. This study was used by the EPA to derive the health advisory for 4-chlorotoluene.
Benzyl Chloride	Gavage Bioassay	Mouse	Oral	Increased incidence of papillomas and carcinomas of the forestomach[6].

Gavage Bioassay	Rat	Oral	Increased incidence of thyroid C-cell tumors in females[6].	
Benzal Chloride	Skin Application	Mouse	Dermal	Produced squamous-cell carcinomas of the skin[6].
Benzotrichloride	Skin Application	Mouse	Dermal	Produced squamous-cell carcinomas of the skin and lung tumors[6].

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

The mutagenic potential of **4-Chlorotoluene** has been evaluated using the Ames test. This assay is a widely used method for detecting point mutations in DNA.

Objective: To assess the ability of a chemical to induce reverse mutations at a selected locus in several strains of *Salmonella typhimurium*.

Methodology:

- **Tester Strains:** Histidine-dependent strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) are used. These strains have pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine.
- **Metabolic Activation:** The test is conducted both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals, as some chemicals only become mutagenic after metabolism[7].

- **Exposure:** The tester strains are exposed to various concentrations of the test substance (**4-Chlorotoluene**) on a minimal agar plate lacking histidine.
- **Incubation:** The plates are incubated at 37°C for 48-72 hours.
- **Data Analysis:** The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize their own histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control[8][9].

NTP-Style 2-Year Carcinogenicity Bioassay

While a full 2-year bioassay has not been conducted for **4-Chlorotoluene**, the general protocol used by the National Toxicology Program (NTP) for such studies provides a framework for understanding how the carcinogenic potential of a chemical is evaluated in vivo.

Objective: To determine the potential of a chemical to cause cancer in laboratory animals following long-term exposure.

Methodology:

- **Animal Model:** Typically, two rodent species are used, most commonly F344 rats and B6C3F1 mice of both sexes[10][11].
- **Dose Selection:** Dose levels are determined from shorter-term (e.g., 13-week) toxicity studies to identify a maximum tolerated dose (MTD) and lower doses.
- **Administration:** The chemical is administered to the animals for the majority of their lifespan (typically 2 years) via a relevant route of exposure (e.g., gavage, in feed, inhalation)[10].
- **In-life Observations:** Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured regularly.
- **Necropsy and Histopathology:** At the end of the study, all animals are euthanized, and a complete necropsy is performed. A comprehensive set of tissues is collected, preserved, and examined microscopically by a pathologist to identify neoplastic and non-neoplastic lesions.

- **Data Analysis:** The incidence of tumors in the dosed groups is compared to that in the concurrent control group using statistical methods to determine if there is a chemically-related increase in tumors.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow of a long-term carcinogenicity bioassay, such as those conducted by the NTP.



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Caption: Workflow of a typical 2-year rodent carcinogenicity bioassay.

Signaling Pathways

Currently, there are no well-defined signaling pathways specifically implicated in the potential carcinogenicity of **4-Chlorotoluene** due to the lack of sufficient research in this area. Studies on related compounds like benzene and toluene have explored their effects on cell cycle regulation, such as the activation of cyclin-dependent kinases and p53-DNA binding, but similar mechanistic data for **4-Chlorotoluene** is not available[12]. Further research is required to elucidate any potential mechanisms of action.

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